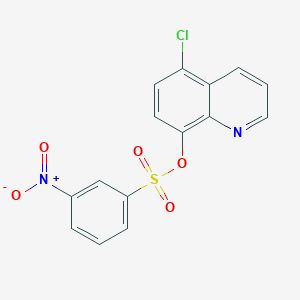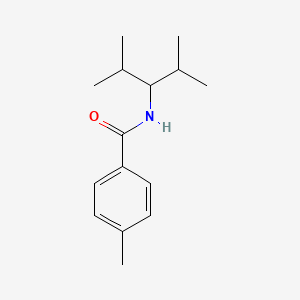![molecular formula C18H19ClO4 B3936938 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Descripción general
Descripción
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as CEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzaldehyde derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense. By inhibiting COX-2 and activating the Nrf2 pathway, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde may reduce inflammation and oxidative stress, which are implicated in a range of diseases.
Biochemical and Physiological Effects:
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is its high purity, which allows for accurate and reproducible results in lab experiments. Additionally, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to be relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is its low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, which may make it challenging to design experiments to elucidate its effects.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is the development of more efficient synthesis methods that can yield 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde with higher purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde and its effects on different cell types and tissues. Moreover, the potential applications of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde in the treatment of neurodegenerative diseases and cancer warrant further investigation. Finally, the development of 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde analogs with improved pharmacokinetic properties may lead to the development of more effective drugs.
Aplicaciones Científicas De Investigación
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. Moreover, 4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-3-14-11-15(5-6-16(14)19)22-8-9-23-17-7-4-13(12-20)10-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAGRBHIFJUMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936865.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene](/img/structure/B3936890.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)
![1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3936897.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3936921.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
